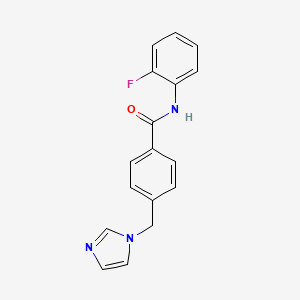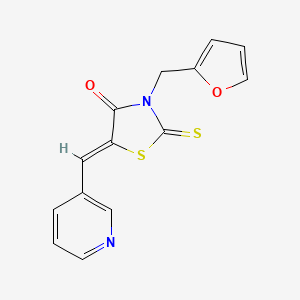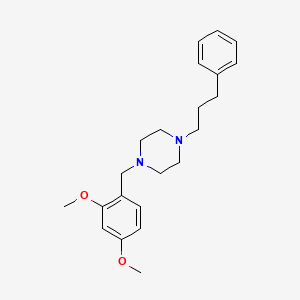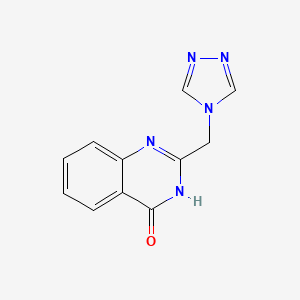
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide (FIIN-1) is a small molecule inhibitor that targets the oncogenic protein FGFR (Fibroblast Growth Factor Receptor). FGFR is a transmembrane receptor tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling has been implicated in various human cancers, making it an attractive therapeutic target. FIIN-1 has been shown to effectively inhibit FGFR activity in preclinical studies, making it a promising candidate for cancer therapy.
作用机制
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide binds to the ATP-binding pocket of FGFR, preventing the receptor from being phosphorylated and activated. This leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be highly selective for FGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to cancer cells. In addition, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have anti-inflammatory effects, making it a potential therapy for inflammatory diseases.
实验室实验的优点和局限性
The advantages of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in lab experiments include its high selectivity for FGFR, its ability to overcome resistance to other FGFR inhibitors, and its potential to sensitize cancer cells to other therapies. However, the limitations of using N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include its relatively low potency compared to other FGFR inhibitors and its limited solubility in aqueous solutions.
未来方向
For the research on N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide include the development of more potent analogs with improved solubility and pharmacokinetic properties. In addition, the combination of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide with other targeted therapies or immunotherapies could be explored to improve treatment outcomes. Furthermore, the role of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide in the treatment of inflammatory diseases warrants further investigation.
合成方法
The synthesis of N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide involves a four-step process starting with the reaction of 2-fluoroaniline and 4-(chloromethyl)benzoic acid to form N-(2-fluorophenyl)-4-(chloromethyl)benzamide. This intermediate is then reacted with imidazole to form N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. The final step involves the deprotection of the benzyl group using palladium on carbon to obtain the pure N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide compound.
科学研究应用
N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied in preclinical models of various cancers such as lung, breast, and bladder cancer. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy candidate. Furthermore, N-(2-fluorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to overcome resistance to other FGFR inhibitors, making it a promising alternative for cancer patients who have developed resistance to other therapies.
属性
IUPAC Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSICILWCXFXXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(2-chlorobenzyl)-1-(2-methoxy-1-methylethyl)-4-piperidinyl]methanol](/img/structure/B6086104.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B6086126.png)
![N-(1-benzothien-5-ylmethyl)-1-[2-(4-morpholinyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6086130.png)
![N-(2-fluorophenyl)-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B6086141.png)
![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinecarboxylate](/img/structure/B6086151.png)

![5,5-dimethyl-2-({[3-(trifluoromethyl)benzyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B6086163.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B6086168.png)

![methyl 5-[7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6086179.png)


![N-cyclohexyl-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B6086199.png)